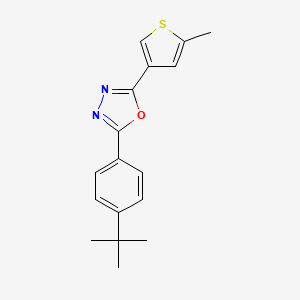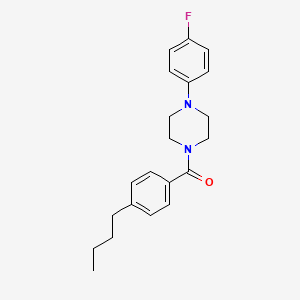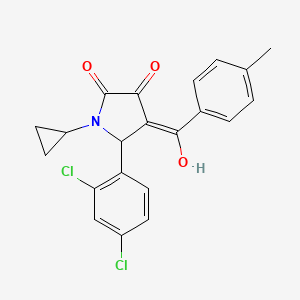
1-(5-chloro-2-methoxybenzoyl)azocane
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of azocane derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane involves its interaction with the target enzyme. It binds to the active site of the enzyme and inhibits its activity. The inhibition of the enzyme leads to the accumulation of the substrate and a decrease in the production of the product. This mechanism of action has been studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methoxybenzoyl)azocane have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that it has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)azocane in lab experiments is its high potency and selectivity towards the target enzyme. This makes it a useful tool for studying the mechanism of action of the enzyme and developing new therapeutic agents. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane. One of the directions is to study its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop new derivatives of 1-(5-chloro-2-methoxybenzoyl)azocane with improved potency and selectivity towards the target enzyme. Furthermore, the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be studied in more detail using advanced biochemical and biophysical techniques. Finally, the potential toxicity of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be evaluated in more detail to ensure its safety for use in vivo.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has the potential to be developed as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. However, its potential toxicity needs to be carefully evaluated before using it in vivo. There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane, including developing new derivatives with improved potency and selectivity, studying its mechanism of action in more detail, and evaluating its potential toxicity.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)azocane has been studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 1-(5-chloro-2-methoxybenzoyl)azocane has the potential to be developed as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
azocan-1-yl-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-7-12(16)11-13(14)15(18)17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJOLXTBSCBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-methoxyethyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4667502.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4667519.png)
![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4667528.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4667530.png)



![3-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4667548.png)
![methyl 2-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4667563.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)propanamide](/img/structure/B4667580.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4667581.png)
![2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone](/img/structure/B4667588.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4667594.png)